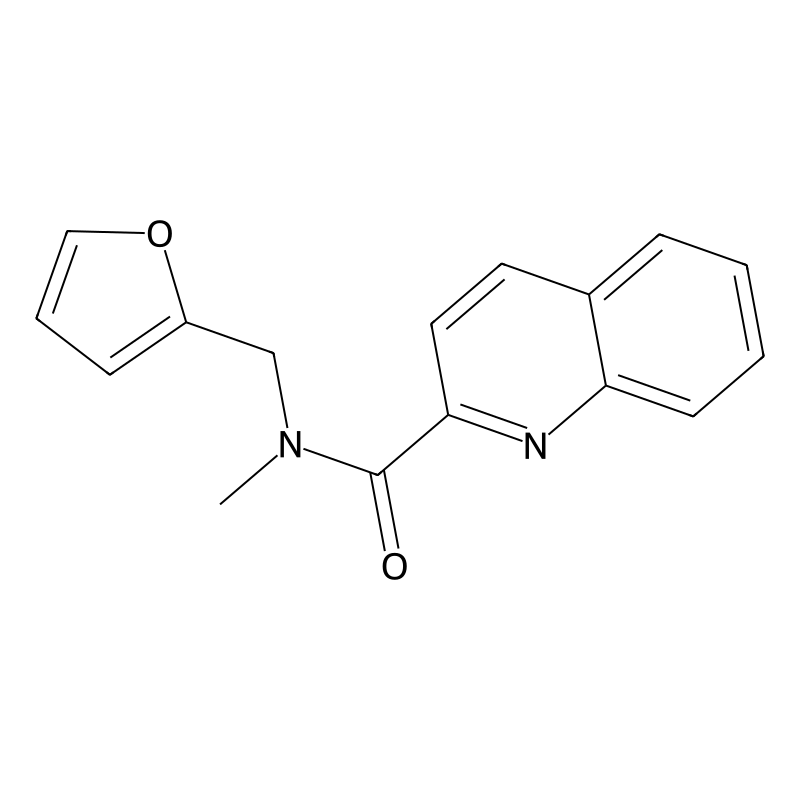

N-(furan-2-ylmethyl)-N-methylquinoline-2-carboxamide

Catalog No.

S7757537

CAS No.

M.F

C16H14N2O2

M. Wt

266.29 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(furan-2-ylmethyl)-N-methylquinoline-2-carboxamide

IUPAC Name

N-(furan-2-ylmethyl)-N-methylquinoline-2-carboxamide

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C16H14N2O2/c1-18(11-13-6-4-10-20-13)16(19)15-9-8-12-5-2-3-7-14(12)17-15/h2-10H,11H2,1H3

InChI Key

MBCAFPAUTZOFQB-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CO1)C(=O)C2=NC3=CC=CC=C3C=C2

Canonical SMILES

CN(CC1=CC=CO1)C(=O)C2=NC3=CC=CC=C3C=C2

N-(furan-2-ylmethyl)-N-methylquinoline-2-carboxamide, also known as FMNQ, is a synthetic compound that belongs to the class of quinoline-based amides. It is a derivative of the natural product cryptolepine, which is found in a variety of plants used in traditional medicine. FMNQ has been synthesized as a potential anticancer agent and exhibits promising anticancer activity against various cancer cell lines.

FMNQ has a molecular weight of 346.39 g/mol, a melting point of 191-193 °C, and a boiling point of 631.1 °C at 760 mmHg. The compound is poorly soluble in water, but soluble in organic solvents such as DMSO and DMF. FMNQ has a yellow color and is stable under normal laboratory conditions.

FMNQ can be synthesized via a multi-step reaction using quinoline as a starting material. Various synthetic routes to FMNQ have been reported in the literature. The most common synthesis involves the oxidation of quinoline with hydrogen peroxide to afford cryptolepine, which is then converted to FMNQ through amidation and furan protection steps. The compound can be characterized using various techniques such as NMR, IR, and MS.

Several analytical methods have been reported for the detection and quantitation of FMNQ in biological and environmental samples. These methods include HPLC, LC-MS/MS, and UV spectrophotometry. These analytical methods are important for assessing the pharmacokinetic properties of FMNQ and monitoring its fate and transport in various environments.

FMNQ exhibits promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. The compound induces apoptosis and inhibits the growth and migration of cancer cells. FMNQ has also been shown to display anti-inflammatory activity in various in vitro and in vivo models.

There is limited information available on the toxicity and safety of FMNQ in scientific experiments. However, in vitro studies have shown that the compound has low toxicity to non-cancerous cells and tissues. Further toxicological studies are needed to assess the safety of FMNQ in vivo.

FMNQ has potential applications in various scientific experiments, including anticancer research, inflammation research, and drug discovery. The compound can be used as a lead compound for the development of new anticancer drugs with improved pharmacokinetic properties. Additionally, FMNQ may be useful as a tool to elucidate the molecular mechanisms underlying cancer and inflammation.

FMNQ has been the subject of several recent studies investigating its anticancer activity and potential mechanisms of action. Additionally, efforts have been made to optimize the synthesis of FMNQ and develop new synthetic routes to the compound. However, further studies are needed to fully understand the potential applications of FMNQ in cancer and inflammation research.

FMNQ has potential implications in various fields of research and industry, including the development of new anticancer drugs and anti-inflammatory agents. The compound may also have applications in environmental chemistry, such as the detection and monitoring of quinoline-based contaminants in water and soil.

One limitation of FMNQ is its poor solubility in water, which may limit its potential therapeutic applications. Future studies may focus on developing new formulations of FMNQ that improve its solubility and pharmacokinetic properties. Additionally, there is a need for further toxicological studies to assess the safety of FMNQ in vivo. Further research is also needed to explore the potential applications of FMNQ in other fields such as environmental science and drug discovery.

1. Developing new formulations of FMNQ that improve its solubility and pharmacokinetic properties.

2. Investigating the role of FMNQ in regulating various signaling pathways involved in cancer and inflammation.

3. Developing novel synthetic routes to FMNQ that improve the yield and efficiency of the synthesis.

4. Exploring the use of FMNQ as a tool for detecting and monitoring quinoline-based contaminants in water and soil.

5. Investigating the potential applications of FMNQ in drug discovery and development.

6. Developing FMNQ-based drug delivery systems that target cancer cells while minimizing toxicity to normal cells.

7. Investigating the potential of FMNQ as an anti-inflammatory agent in various in vitro and in vivo models.

8. Conducting further toxicological studies to assess the safety of FMNQ in vivo.

9. Investigating the potential of FMNQ as a lead compound for the development of new chemotherapeutic agents.

10. Exploring the role of FMNQ in regulating epigenetic modifications and gene expression in cancer cells.

2. Investigating the role of FMNQ in regulating various signaling pathways involved in cancer and inflammation.

3. Developing novel synthetic routes to FMNQ that improve the yield and efficiency of the synthesis.

4. Exploring the use of FMNQ as a tool for detecting and monitoring quinoline-based contaminants in water and soil.

5. Investigating the potential applications of FMNQ in drug discovery and development.

6. Developing FMNQ-based drug delivery systems that target cancer cells while minimizing toxicity to normal cells.

7. Investigating the potential of FMNQ as an anti-inflammatory agent in various in vitro and in vivo models.

8. Conducting further toxicological studies to assess the safety of FMNQ in vivo.

9. Investigating the potential of FMNQ as a lead compound for the development of new chemotherapeutic agents.

10. Exploring the role of FMNQ in regulating epigenetic modifications and gene expression in cancer cells.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

266.105527694 g/mol

Monoisotopic Mass

266.105527694 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds